Molecular Weight and Lipophilicity Advantage Over 4-Methyl Coumarin-Furoate Analog
The target compound (MW = 342.3 Da) is substantially larger than the benchmark FXIa inhibitor 4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate (MW = 270.24 Da) owing to the replacement of a 4-methyl group with a 4-butyl chain . This structural change adds 72.06 Da (approximately 27% increase in molecular weight) and introduces three additional methylene units, which are predicted to raise logP by roughly 0.5–1.0 units based on fragment-based calculations. Increased lipophilicity can enhance membrane permeability and alter protein binding, providing a differentiated starting point for lead optimization campaigns targeting intracellular or membrane-bound proteins.
| Evidence Dimension | Molecular weight and inferred lipophilicity |
|---|---|
| Target Compound Data | MW = 342.3 Da; predicted logP approx. 2.5–3.5 (fragment contribution estimate) |
| Comparator Or Baseline | 4-Methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate: MW = 270.24 Da; predicted logP approx. 1.8–2.2 |
| Quantified Difference | +72.06 Da (27% increase); estimated logP shift +0.5 to +1.0 |
| Conditions | Physicochemical property prediction based on molecular formula and fragment constants (ACD/Labs or analogous method) |
Why This Matters
The elevated molecular weight and lipophilicity offer a distinct region of chemical space for SAR exploration, particularly when optimizing leads for intracellular targets or improving metabolic stability.
- [1] PubChem CID 101678887, 4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate, MW 270.24 g/mol. View Source
